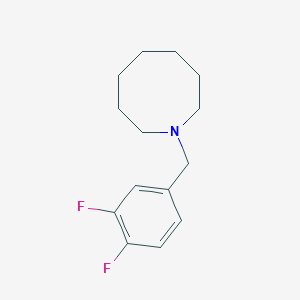

1-(3,4-difluorobenzyl)azocane

Description

1-(3,4-Difluorobenzyl)azocane is a nitrogen-containing heterocyclic compound featuring an azocane (an 8-membered saturated ring with one nitrogen atom) substituted with a 3,4-difluorobenzyl group. For instance, compounds like 1-(3,4-difluorobenzyl)piperazine (a 6-membered ring analog) and 1-(3,4-difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide highlight the pharmacological and synthetic relevance of the 3,4-difluorobenzyl motif in medicinal chemistry .

Properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]azocane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F2N/c15-13-7-6-12(10-14(13)16)11-17-8-4-2-1-3-5-9-17/h6-7,10H,1-5,8-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCCNMUAQRKNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)CC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,4-Difluorobenzyl)piperazine

- Structure : A 6-membered piperazine ring with a 3,4-difluorobenzyl substituent.

- Synthesis : Prepared via alkylation of piperazine with 3,4-difluorobenzyl bromide under basic conditions .

- Applications : Serves as a key intermediate in kinase inhibitors and receptor modulators. For example, derivatives like 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine exhibit crystallographic stability, with a chair conformation in the piperazine ring and dihedral angles of 40.20° between aromatic rings .

1-(3,4-Difluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (GS 142)

- Structure : A pyrazolo-pyrimidine scaffold with the 3,4-difluorobenzyl group.

- Synthesis : Synthesized via nucleophilic substitution using 3,4-difluorobenzyl bromide and a pyrazolo-pyrimidine precursor .

- Applications : Demonstrates dual kinase inhibition (e.g., Plasmodium kinase targets) with a 44% yield and NMR-confirmed structure (δH 8.21 for pyrimidine protons) .

1-(3,4-Difluorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide

- Structure : A pyridine derivative with a 3,4-difluorobenzyl group and carboxamide side chain.

- Properties: Molecular weight 340.3 g/mol, purity ≥95%, and applications in pharmacological research (e.g., enzyme inhibition studies). Notably, this compound is discontinued in commercial catalogs but retains relevance as a synthetic intermediate .

Comparative Analysis Table

Key Research Findings

- Structural Stability : The 3,4-difluorobenzyl group enhances conformational rigidity. In 1-(3,4-difluorobenzyl)-4-(4-methylphenylsulfonyl)piperazine , the piperazine ring adopts a chair conformation, and weak C–H⋯O/F interactions stabilize the crystal lattice .

- Pharmacological Relevance : Fluorine atoms in the benzyl group improve metabolic stability and target binding. For example, GS 142’s 3,4-difluorobenzyl moiety enhances hydrophobic interactions with kinase active sites .

- Synthetic Challenges : Alkylation reactions (e.g., using 3,4-difluorobenzyl bromide) require optimized conditions (e.g., K2CO3 as a base) to achieve moderate yields (44–55%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.